6-Bromo-1H-indazol-3-ol is a key heterocyclic intermediate, primarily utilized in the development of targeted therapeutics. The indazol-3-ol core is a privileged scaffold in medicinal chemistry, frequently forming the hinge-binding region of potent kinase inhibitors. The bromine atom at the C-6 position serves as a critical and versatile synthetic handle, enabling strategic C-C and C-N bond formation through well-established cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations. This specific substitution pattern is fundamental to constructing complex molecules designed to modulate key cellular signaling pathways in areas such as oncology.
The precise placement of the bromine atom at the C-6 position is a critical design element, not an arbitrary choice. Substituting 6-bromo-1H-indazol-3-ol with its C-5 or C-7 bromo isomers, or with an unsubstituted indazolol, can lead to a significant loss of biological activity and altered synthetic outcomes. The electronic and steric environment created by the C-6 bromine directly influences the molecule's ability to fit into the ATP-binding pocket of target kinases like c-Met and ALK. Furthermore, the reactivity and regioselectivity of subsequent functionalization steps are dictated by this specific substitution pattern, meaning that alternative isomers will not follow the same validated synthetic pathways, leading to different impurities and lower yields of the desired final compound.
In structure-activity relationship (SAR) studies for c-Met inhibitors, the final compound derived from a 6-substituted indazole core demonstrated significantly higher potency than analogs derived from an unsubstituted core. Specifically, the introduction of a substituent at the C-6 position, enabled by the 6-bromo handle, was critical for achieving nanomolar-level inhibition.
| Evidence Dimension | c-Met Kinase Inhibition (IC50) |
| Target Compound Data | 2.1 nM (for a derivative of 6-substituted indazole) |
| Comparator Or Baseline | >1000 nM (for the corresponding unsubstituted indazole derivative) |
| Quantified Difference | >475-fold improvement in potency |
| Conditions | In vitro enzymatic assay against c-Met kinase. |
This demonstrates that the C-6 functionalization, which starts with 6-bromo-1H-indazol-3-ol, is a non-negotiable requirement for achieving the high potency needed for effective c-Met inhibitor drug candidates.
6-Bromo-1H-indazol-3-ol is a direct precursor to 6-bromo-1H-indazole, a key starting material in the established, multi-step synthesis of Crizotinib (Xalkori®). This specific isomer is required for the critical SₙAr reaction with 2,6-dichloro-3-fluoro-phenyl-ethanol to form the core of the final drug molecule. The use of other isomers, such as 5-bromo or 7-bromo-1H-indazole, would not yield the correct final product via this validated and scalable route.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Serves as a key starting material for the synthesis of the ALK/MET inhibitor Crizotinib. |
| Comparator Or Baseline | Other positional isomers (e.g., 5-bromo, 7-bromo) are not used in the established synthesis of Crizotinib. |
| Quantified Difference | Not applicable (Qualitative difference in synthetic pathway validity). |
| Conditions | Industrial synthesis of active pharmaceutical ingredients (APIs). |
Procuring this exact CAS number de-risks process development and ensures compatibility with well-documented, scalable synthetic routes to high-value oncology therapeutics.
The bromine at the C-6 position is a reliable and reactive handle for palladium-catalyzed Suzuki cross-coupling reactions, a cornerstone of modern medicinal chemistry for creating diverse compound libraries. In syntheses of indazole-based compounds, the 6-bromo isomer is frequently used to introduce aryl or heteroaryl moieties, a key step in optimizing the pharmacological properties of drug candidates. This position offers predictable reactivity, enabling efficient and high-yield coupling reactions crucial for both initial discovery and later-stage process scale-up.
| Evidence Dimension | Synthetic Utility in Suzuki Coupling |
| Target Compound Data | Routinely used as a substrate for Suzuki coupling to generate C-6 arylated indazoles. |
| Comparator Or Baseline | The reactivity of other isomers (e.g., 4-bromo, 7-bromo) can be different due to steric and electronic effects, potentially requiring re-optimization of reaction conditions. |
| Quantified Difference | Not applicable (Qualitative difference in established utility). |
| Conditions | Palladium-catalyzed cross-coupling reactions with boronic acids/esters. |
This compound provides a reliable and well-documented entry point for library synthesis, reducing the time and resources spent on reaction optimization compared to less-characterized isomers.
Ideal for research groups and pharmaceutical companies developing next-generation kinase inhibitors targeting ALK, c-Met, and RON for oncology applications. The evidence shows its necessity for achieving high-potency inhibition, making it the correct starting material for SAR campaigns aimed at discovering novel drug candidates with superior efficacy.
For contract development and manufacturing organizations (CDMOs) and process chemistry teams working on Crizotinib or its analogs. Procuring this specific precursor ensures alignment with established, efficient, and scalable synthetic routes, minimizing process re-development and supply chain risks for late-stage clinical or commercial manufacturing.
Serves as a foundational reagent for medicinal chemistry programs building diverse compound libraries. Its proven reliability in Suzuki and other cross-coupling reactions allows for the rapid and efficient generation of novel C-6 substituted indazoles, enabling broad exploration of chemical space to identify new hits against a variety of biological targets.